molecular formula C10H11N5O B2674291 6-methyl-5-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-3(2H)-one CAS No. 347365-31-5

6-methyl-5-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-3(2H)-one

Cat. No.: B2674291
CAS No.: 347365-31-5
M. Wt: 217.232
InChI Key: QSVGYCBIXKKTNH-UHFFFAOYSA-N
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Description

6-methyl-5-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-3(2H)-one is a heterocyclic compound that features a triazine ring substituted with a pyridinylmethylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-3(2H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and nitriles under acidic or basic conditions.

    Substitution with Pyridinylmethylamino Group:

    Methylation: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazine and pyridine rings, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate solvent conditions.

    Substitution: Halogenating agents, alkylating agents, and other nucleophiles or electrophiles under suitable reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized triazine and pyridine derivatives.

Scientific Research Applications

6-methyl-5-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Agrochemicals: It can serve as a precursor for the synthesis of herbicides, fungicides, and insecticides.

    Materials Science: The compound can be utilized in the design of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: It can be employed in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 6-methyl-5-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-amino-2-methylpyridine: A related compound with a similar pyridine structure but different functional groups.

    N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine: Another compound with a pyridine ring, used as an inhibitor in medicinal chemistry.

Uniqueness

6-methyl-5-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-3(2H)-one is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-methyl-5-(pyridin-3-ylmethylamino)-2H-1,2,4-triazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-7-9(13-10(16)15-14-7)12-6-8-3-2-4-11-5-8/h2-5H,6H2,1H3,(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVGYCBIXKKTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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